4-((4-methoxyphenyl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)butanamide
Description
4-((4-Methoxyphenyl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)butanamide is a sulfonamide-containing thiazole derivative characterized by a methoxyphenylsulfonyl group and a 3-nitrophenyl-substituted thiazole ring. For example, thiazole derivatives are typically synthesized via cyclization reactions involving ketones and thiourea (as seen in ) . Electrophilic substitution reactions, such as sulfonylation using sulfonyl chlorides (e.g., tosyl chloride), are commonly employed to introduce sulfonyl groups to the thiazole nitrogen, as demonstrated in . Structural confirmation for such compounds relies on analytical techniques like TLC, melting point analysis, NMR, and IR spectroscopy .
Properties
IUPAC Name |
4-(4-methoxyphenyl)sulfonyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6S2/c1-29-16-7-9-17(10-8-16)31(27,28)11-3-6-19(24)22-20-21-18(13-30-20)14-4-2-5-15(12-14)23(25)26/h2,4-5,7-10,12-13H,3,6,11H2,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQWZQNOSAZJPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((4-methoxyphenyl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)butanamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 358.41 g/mol. The structure features a thiazole ring, a methoxyphenyl sulfonamide moiety, and a butanamide group, which contribute to its biological properties.
Research indicates that compounds similar to 4-((4-methoxyphenyl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)butanamide may exert their biological effects through various mechanisms:
- Anticancer Activity : Preliminary studies suggest that this class of compounds can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is critical in the development of anticancer agents as it disrupts the mitotic spindle formation necessary for cell division .
- Enzyme Inhibition : The sulfonamide group is known to interact with various enzymes, potentially acting as an inhibitor in biochemical pathways relevant to disease processes.
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of related compounds:
Case Studies
- Anticancer Efficacy : A study demonstrated that derivatives of thiazole showed significant antiproliferative effects on prostate cancer cell lines, with IC50 values significantly lower than those observed for earlier compounds in the series. The modifications in the aromatic rings enhanced selectivity towards cancer cells while minimizing toxicity towards normal cells .
- Mechanistic Insights : Research on related sulfonamide compounds indicated that they could disrupt cellular signaling pathways by inhibiting key enzymes involved in cancer progression, such as those associated with angiogenesis and metastasis .
- Synergistic Effects : A combination therapy involving thiazole derivatives and traditional chemotherapeutics showed improved outcomes in animal models, suggesting that these compounds could enhance the efficacy of existing treatments while reducing side effects .
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : The cyclization reaction in achieved a 94% yield for 4-(4′-nitrophenyl)thiazol-2-amine (7), highlighting the efficiency of this method for nitro-substituted thiazoles . In contrast, sulfonylation reactions (e.g., ) often yield ~60%, likely due to steric hindrance or competing side reactions .
- Substituent Effects: Nitro Group Position: The 3-nitrophenyl group in the target compound may confer distinct electronic effects compared to the 4-nitrophenyl group in compound 11a . Sulfonyl Group Variations: The methoxyphenylsulfonyl group in the target compound differs from tosyl () or diethylsulfamoyl () groups. Electron-donating methoxy substituents may enhance solubility compared to electron-withdrawing groups like nitro or halogens .
Analytical Characterization
- IR Spectroscopy :
- Sulfonamide-thiazole derivatives exhibit characteristic C=S stretches at ~1243–1258 cm⁻¹ () and NH stretches at 3150–3414 cm⁻¹ . The absence of C=O bands (1663–1682 cm⁻¹) in triazole-thiones confirms cyclization .
- The target compound’s methoxyphenylsulfonyl group would show S=O stretches near 1150–1350 cm⁻¹, overlapping with nitro group vibrations (~1520 cm⁻¹).
- NMR Spectroscopy :
- Thiazole protons typically resonate at δ 6.5–8.5 ppm (¹H-NMR), while sulfonyl groups deshield adjacent protons . For example, compound 11a in showed distinct aromatic proton splitting due to the nitro group .
- Tautomerism in triazole-thiones () was resolved via ¹³C-NMR, confirming the thione form by the absence of S-H signals .
Stability and Reactivity
- Tautomerism : Triazole derivatives () exist predominantly as thiones rather than thiols due to thermodynamic stability, as evidenced by IR and NMR . The target compound’s thiazole ring is unlikely to exhibit tautomerism, ensuring structural consistency.
- Electrophilic Reactivity : The nitro group in the target compound may increase susceptibility to nucleophilic aromatic substitution compared to methoxy- or methyl-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
